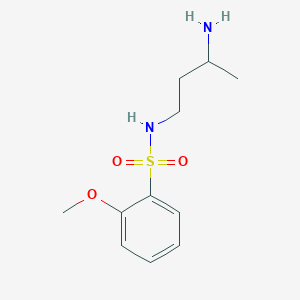![molecular formula C13H13FN2O4S B7570011 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has shown promising results in several studies as a potent inhibitor of certain enzymes and as a potential drug candidate for the treatment of various diseases. In
Scientific Research Applications
2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry, where it has shown potent inhibitory activity against certain enzymes that are involved in the progression of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has also been studied for its potential use as a drug candidate for the treatment of inflammatory disorders and autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid involves the inhibition of certain enzymes that are involved in the progression of various diseases. Specifically, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid can reduce inflammation and potentially slow down the progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid are primarily related to its inhibitory activity against certain enzymes. By inhibiting the activity of enzymes such as COX-2 and 5-LOX, this compound can reduce inflammation and potentially slow down the progression of various diseases. Additionally, this compound has also been shown to have antioxidant properties, which can further enhance its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the mechanisms of various diseases and developing potential therapeutic interventions. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are several future directions for the study of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could greatly enhance its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid is a complex process that involves several steps. The first step involves the synthesis of 3-cyano-4-fluorobenzenesulfonyl chloride, which is then reacted with pyrrolidine to form the final product. The yield of this synthesis method is relatively high, and the purity of the final product can be further improved through purification techniques such as recrystallization.
properties
IUPAC Name |
2-[1-(3-cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c14-12-4-3-11(6-9(12)8-15)21(19,20)16-5-1-2-10(16)7-13(17)18/h3-4,6,10H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSUQGODJSBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)



![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)

![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
